Technical Guide: CAS 50910-53-7 (Ambroxol Impurity C)
Technical Guide: CAS 50910-53-7 (Ambroxol Impurity C)
[1][2][3][4][5][6][7][8]
Executive Summary
CAS 50910-53-7 , chemically identified as Ambroxol Impurity C or trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol , is a critical chemical entity in the pharmaceutical development of mucolytic agents.[1] It serves two primary roles: as the pivotal Schiff base intermediate in the synthetic pathway of Ambroxol Hydrochloride and as a specified impurity for Quality Control (QC) under ICH guidelines.
This guide provides a comprehensive technical analysis of CAS 50910-53-7, focusing on its chemical formation, analytical detection, and synthesis. It is designed for medicinal chemists and analytical scientists optimizing the yield and purity of Ambroxol APIs.
Chemical Identity & Properties
Nomenclature and Structure
-
IUPAC Name: 4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol[2][3][4][1][5]
-
Common Names: Ambroxol Impurity C; trans-Ambroxol Imine; Dehydro-Ambroxol.[4]
-
Molecular Formula:
[6][3][4][1][5][7][8][9][10]
Physicochemical Profile
| Property | Value | Context |
| Appearance | Off-white to Beige Solid | Crystalline powder form. |
| Melting Point | 126°C | Distinct from Ambroxol HCl (~233°C). |
| Solubility | Methanol, DMSO | Poorly soluble in water; requires organic modifier. |
| Stereochemistry | trans-isomer | The cyclohexane ring maintains the trans configuration of the starting amine. |
| Stability | Moisture Sensitive | Hydrolyzes back to aldehyde and amine in aqueous acid. |
Mechanism of Formation (Chemical Causality)
The Reductive Amination Pathway
CAS 50910-53-7 is not an arbitrary byproduct; it is the obligate intermediate in the reductive amination synthesis of Ambroxol. Understanding this pathway is essential for controlling the impurity profile.
-
Condensation: The reaction initiates with the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol onto the carbonyl carbon of 3,5-dibromoanthranilaldehyde (2-amino-3,5-dibromobenzaldehyde).
-
Dehydration: Elimination of a water molecule results in the formation of the imine bond (C=N), yielding CAS 50910-53-7 .
-
Reduction: In the target synthesis, this imine is reduced (typically using Sodium Borohydride,
) to the secondary amine, Ambroxol.
Critical Insight: Incomplete reduction or exposure of the final API to oxidative stress can lead to the presence of CAS 50910-53-7 in the final dosage form.
Pathway Visualization
The following diagram illustrates the formation and reduction logic, highlighting CAS 50910-53-7 as the central node.
Figure 1: The central role of CAS 50910-53-7 as both a synthetic intermediate and a potential oxidative degradation product.
Experimental Protocols
Synthesis of Reference Standard (CAS 50910-53-7)
To validate analytical methods, pure reference material is often required. This protocol isolates the imine intermediate without reducing it.
Reagents:
-
3,5-Dibromoanthranilaldehyde (1.0 eq)
-
Methanol (Solvent)[4]
-
Magnesium Sulfate (
, Desiccant)
Methodology:
-
Dissolution: Dissolve 2.8g of 3,5-dibromoanthranilaldehyde in 30 mL of anhydrous Methanol.
-
Addition: Add 1.15g of trans-4-aminocyclohexanol slowly under stirring at room temperature (25°C).
-
Catalysis: Add 2g of anhydrous
to scavenge the water produced, driving the equilibrium toward the imine (Le Chatelier’s principle). -
Reaction: Stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Filter off the
. Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Ether to yield the Schiff base (CAS 50910-53-7).
-
Validation: Confirm structure via IR (characteristic C=N stretch at ~1630
).
HPLC Detection Method (Quality Control)
This method separates Impurity C from the active drug Ambroxol, essential for batch release testing.
System Parameters:
-
Column: Inertsil C8 or C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 245 nm.
-
Temperature: 40°C.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 80 | 20 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 80 | 20 |
Self-Validating Step:
Inject a system suitability solution containing both Ambroxol and CAS 50910-53-7. The resolution (
Applications in Drug Development
Process Analytical Technology (PAT)
Monitoring the disappearance of CAS 50910-53-7 during manufacturing is a key indicator of reaction completion.
-
High Levels Remaining: Indicates insufficient reducing agent (
) or inadequate reaction time. -
Re-appearance: Indicates oxidative instability in the final formulation.
Toxicological Context
While Ambroxol functions by inhibiting NO-dependent guanylate cyclase activation to reduce mucus viscosity, Impurity C is a reactive Schiff base.
-
Risk: Schiff bases can be prone to hydrolysis or non-specific protein binding.
-
Limit: strictly controlled in pharmaceutical substances (typically < 0.15% per ICH Q3A/B guidelines).
Analytical Workflow Diagram
The following workflow outlines the decision tree for handling CAS 50910-53-7 detection in a QC environment.
Figure 2: Standard Operating Procedure for identifying and managing Impurity C excursions.
References
-
European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph 1489. (Defines Impurity C specifications). Link
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13649646: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. Link
-
Sudha, T., et al. (2015) . HPLC Method for the Determination of Ambroxol HCl in the Presence of Antimicrobial Preservatives. Journal of Pharmaceutical and Scientific Innovation. (Provides chromatographic conditions). Link
-
LGC Standards . Ambroxol EP Impurity C Reference Standard Data Sheet. (Physicochemical data source). Link
-
BOC Sciences . Ambroxol Impurities and Mechanism of Action. (Background on Ambroxol pharmacology).
Sources
- 1. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | 50910-53-7 | Benchchem [benchchem.com]
- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ambroxol EP Impurity C | CAS 50910-53-7 | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. CAS 50910-53-7 Ambroxol Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. allmpus.com [allmpus.com]
- 7. Ambroxol Hydrochloride Imp. C 50910-53-7 at Best Price in Shenzhen | Shenzhen Phystandard Bio-tech. Co., Ltd. [tradeindia.com]
- 8. trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | CAS 50910-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS 50910-53-7: trans-4-[[(2-Amino-3,5-dibromophenyl)methy… [cymitquimica.com]
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